molecular formula C8H5ClN2OS B13705776 N-Hydroxybenzothiazole-2-carbimidoyl Chloride

N-Hydroxybenzothiazole-2-carbimidoyl Chloride

Cat. No.: B13705776
M. Wt: 212.66 g/mol
InChI Key: COUPOINFIWABMU-UHFFFAOYSA-N
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Description

N-Hydroxybenzothiazole-2-carbimidoyl Chloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxybenzothiazole-2-carbimidoyl Chloride typically involves the reaction of 2-aminobenzenethiol with a suitable carbonyl or cyano group-containing substance. One common method is the condensation reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by chlorination to introduce the carbimidoyl chloride group . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybenzothiazole-2-carbimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxybenzothiazole-2-carbimidoyl Chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxybenzothiazole-2-carbimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with key functional groups. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride

InChI

InChI=1S/C8H5ClN2OS/c9-7(11-12)8-10-5-3-1-2-4-6(5)13-8/h1-4,12H

InChI Key

COUPOINFIWABMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NO)Cl

Origin of Product

United States

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